3-Tert-butoxy-2-(cyclohexylmethyl)phenol

Description

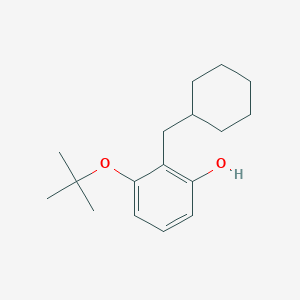

3-Tert-butoxy-2-(cyclohexylmethyl)phenol is a synthetic phenolic compound characterized by a phenol ring substituted with a tert-butoxy group at the 3-position and a cyclohexylmethyl group at the 2-position. Its molecular formula is C₁₇H₂₆O₂, with a molecular weight of 262.39 g/mol.

Properties

Molecular Formula |

C17H26O2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)-3-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C17H26O2/c1-17(2,3)19-16-11-7-10-15(18)14(16)12-13-8-5-4-6-9-13/h7,10-11,13,18H,4-6,8-9,12H2,1-3H3 |

InChI Key |

ZFTSBDJOQBBVTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1CC2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-(cyclohexylmethyl)phenol typically involves the protection of phenols as tert-butyl ethers under mild conditions. One method involves the use of zinc dust and an excess of tert-butyl chloride, which selectively tert-butylates the phenolic hydroxyl group without affecting other functional groups . This reaction is carried out under mild conditions, ensuring high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytic amounts of erbium triflate (Er(OTf)3) in solvent-free conditions at room temperature has been reported as an eco-compatible method for the formation of tert-butyl ethers of alcohols and phenols . This method allows for the efficient recovery and reuse of the catalyst, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).

Reducing agents: LiAlH4, NaBH4.

Nucleophiles: Alkoxides, organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

3-Tert-butoxy-2-(cyclohexylmethyl)phenol has various scientific research applications, including:

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, protecting the phenolic hydroxyl group from unwanted reactions. This allows for selective reactions at other sites on the molecule. The cyclohexylmethyl group may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Positional Isomers: 5-Tert-butoxy-2-(cyclohexylmethyl)phenol

Key Differences :

- Substituent Positions : The tert-butoxy group is at the 5-position instead of the 3-position (Figure 1).

- Physicochemical Properties :

- Acidity (pKa) : The 3-tert-butoxy isomer exhibits slightly lower acidity (predicted pKa ~10.2) compared to the 5-isomer (pKa ~10.5) due to proximity of the electron-donating tert-butoxy group to the hydroxyl, reducing stabilization of the deprotonated form .

- Lipophilicity (LogP) : The 3-isomer has a marginally higher LogP (~4.5 vs. ~4.3), attributed to enhanced steric shielding of the hydroxyl group, reducing hydrogen-bonding capacity .

Biological Implications : Positional isomerism may affect receptor binding. For example, the 3-substituted compound’s steric profile could improve interactions with hydrophobic enzyme pockets compared to the 5-isomer .

4-Tert-butyl-2-(trifluoromethyl)phenol

Structural Contrasts :

- Substituents : Features a tert-butyl group at the 4-position and a trifluoromethyl group at the 2-position (vs. tert-butoxy and cyclohexylmethyl in the target compound).

- Physicochemical Properties: Acidity: The trifluoromethyl group’s strong electron-withdrawing effect lowers the pKa to ~8.3, significantly more acidic than 3-tert-butoxy-2-(cyclohexylmethyl)phenol . Molecular Weight: 218.22 g/mol (C₁₁H₁₃F₃O), lighter due to fewer carbons .

Functional Implications : The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound more suitable for pharmaceutical applications requiring prolonged half-lives .

Cyclohexylmethyl-Substituted Pharmaceuticals

Examples: AB-CHMINACA (a synthetic cannabinoid) and metabolites of [2-(3-methoxyphenyl)-cyclohexylmethyl]-dimethylamine (antidepressant candidate) .

Comparison :

- Lipophilicity: The cyclohexylmethyl group in this compound increases LogP (~4.5), similar to AB-CHMINACA (LogP ~5.1), suggesting blood-brain barrier permeability .

- Bioactivity: Unlike AB-CHMINACA (a controlled substance with psychoactive effects), the target compound’s phenolic structure and tert-butoxy group may direct it toward antioxidant or anti-inflammatory applications .

Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Predicted LogP | Predicted pKa |

|---|---|---|---|---|---|---|

| This compound | Not Provided | C₁₇H₂₆O₂ | 262.39 | 2,3 | 4.5 | 10.2 |

| 5-Tert-butoxy-2-(cyclohexylmethyl)phenol | 1243395-50-7 | C₁₇H₂₆O₂ | 262.39 | 2,5 | 4.3 | 10.5 |

| 4-Tert-butyl-2-(trifluoromethyl)phenol | 57477-80-2 | C₁₁H₁₃F₃O | 218.22 | 2,4 | 3.8 | 8.3 |

Research Findings and Implications

- Synthetic Accessibility : The tert-butoxy and cyclohexylmethyl groups are synthetically tractable, enabling modular design for structure-activity relationship (SAR) studies .

- Acidity-Bioactivity Relationship: The higher pKa of this compound compared to trifluoromethyl analogs suggests reduced ionization at physiological pH, favoring membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.